molecular formula C21H19ClN2 B3362023 2-(2-Chlorophenyl)-1,3-diphenylimidazolidine CAS No. 94867-39-7

2-(2-Chlorophenyl)-1,3-diphenylimidazolidine

Cat. No.: B3362023
CAS No.: 94867-39-7
M. Wt: 334.8 g/mol
InChI Key: VWHKLFJDWMLHNB-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1,3-diphenylimidazolidine is an organic compound that belongs to the class of imidazolidines It is characterized by the presence of a chlorophenyl group and two phenyl groups attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1,3-diphenylimidazolidine typically involves the reaction of 2-chlorobenzaldehyde with aniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the imidazolidine ring. Commonly used reducing agents include sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase-transfer catalysts can also be employed to facilitate the reaction and improve the overall production rate. The reaction conditions are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1,3-diphenylimidazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding imidazolidinones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride, leading to the formation of amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted imidazolidines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Imidazolidinones.

    Reduction: Amines.

    Substitution: Substituted imidazolidines.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.

    Medicine: Research has indicated that it may possess anti-inflammatory and analgesic properties, making it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1,3-diphenylimidazolidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-1,3-diphenylimidazolidinone: Similar in structure but contains an additional oxygen atom in the ring.

    2-(2-Chlorophenyl)-1,3-diphenylimidazoline: Lacks one of the phenyl groups.

    2-(2-Chlorophenyl)-1,3-diphenylimidazole: Contains a double bond in the ring structure.

Uniqueness

2-(2-Chlorophenyl)-1,3-diphenylimidazolidine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2-chlorophenyl)-1,3-diphenylimidazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2/c22-20-14-8-7-13-19(20)21-23(17-9-3-1-4-10-17)15-16-24(21)18-11-5-2-6-12-18/h1-14,21H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHKLFJDWMLHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1C2=CC=CC=C2)C3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364544
Record name 2-(2-chlorophenyl)-1,3-diphenylimidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94867-39-7
Record name 2-(2-chlorophenyl)-1,3-diphenylimidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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